molecular formula C17H19NO B14660888 2-tert-Butyl-3,3-diphenyloxaziridine CAS No. 50781-01-6

2-tert-Butyl-3,3-diphenyloxaziridine

Cat. No.: B14660888
CAS No.: 50781-01-6
M. Wt: 253.34 g/mol
InChI Key: IDWYOACWHDCIMN-UHFFFAOYSA-N
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Description

2-tert-Butyl-3,3-diphenyloxaziridine is a highly valuable reagent in synthetic organic chemistry, recognized for its dual functionality as both an oxygen-transfer and a nitrogen-transfer (amination) agent . Its reactivity is notably influenced by the steric hindrance of the tert-butyl group and the pattern of substitution on the nitrogen atom, which allows for nuanced control over reaction pathways . Researchers utilize this compound for the oxidation of various nucleophiles, including the conversion of sulfides to sulfoxides . A key application of this compound is in electrophilic amination reactions, where it serves to introduce a N-tert-butoxycarbonyl (N-Boc) protected amine group onto nucleophilic substrates . The compound also participates in cycloaddition reactions with alkenes to form stable 3,5-diarylisoxazolidines, and with activated heterocumulenes to yield five-membered heterocycles such as oxadiazolidinones, expanding the toolkit for constructing complex N,O-containing heterocyclic scaffolds . This combination of properties makes it a powerful building block for the synthesis of intricate molecular architectures in medicinal chemistry and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50781-01-6

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-tert-butyl-3,3-diphenyloxaziridine

InChI

InChI=1S/C17H19NO/c1-16(2,3)18-17(19-18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

IDWYOACWHDCIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Oxaziridine Frameworks, Including 2 Tert Butyl 3,3 Diphenyloxaziridine

Oxidation of Imines: Primary Synthetic Approaches

The most common and direct route to the oxaziridine (B8769555) framework involves the oxidation of the carbon-nitrogen double bond of an imine. acs.orgnih.gov The choice of oxidant and reaction conditions is crucial as it can influence the reaction's selectivity, preventing the formation of byproducts like nitrones or amides. researchgate.netmdpi.com

The foundational method for oxaziridine synthesis, first reported in the 1950s, is the oxidation of imines with peroxy acids. acs.orgnih.gov Among various peroxy acids, meta-chloroperbenzoic acid (m-CPBA) is the most frequently employed reagent for this transformation due to its commercial availability and reliability. acs.orgnih.govresearchgate.net This method is applicable to a wide range of imines, including N-alkyl, N-sulfonyl, and N-phosphinoyl derivatives. academie-sciences.fracademie-sciences.fr

The mechanism of peroxy acid oxidation is generally considered a two-step, nucleophilic Baeyer-Villiger type process rather than a concerted electrophilic oxygen transfer akin to olefin epoxidation. acs.orgacademie-sciences.fr The reaction is initiated by the nucleophilic attack of the imine nitrogen on the peroxy acid, followed by an intramolecular cyclization to form the oxaziridine ring. For electron-deficient imines, such as N-sulfonylimines, this nucleophilic pathway is particularly favored. academie-sciences.fr The stereoselectivity of the oxidation can be influenced by the geometry of the starting imine; for instance, anti-imines typically yield the thermodynamically favored (E)-oxaziridines. academie-sciences.fr

While m-CPBA is the benchmark, other peroxy acids have also been utilized. researchgate.net The choice of solvent can also play a role, with aprotic solvents being common. academie-sciences.fr However, challenges can arise, such as the formation of N-oxides as byproducts, particularly when imines with electron-donating substituents are oxidized in aprotic media. academie-sciences.fr

To overcome some limitations of classical peroxy acid methods and to develop more efficient protocols, a variety of modern peroxide-based and catalytic systems have been developed. These methods often utilize more accessible and stable oxidants like hydrogen peroxide (H₂O₂) or potassium peroxymonosulfate (B1194676) (Oxone). nih.govresearchgate.net

Hydrogen Peroxide-Based Systems:

Nitrile-Hydrogen Peroxide System: This method involves the in situ generation of a peroxyimidic acid from a nitrile (e.g., trichloroacetonitrile) and hydrogen peroxide. academie-sciences.fracademie-sciences.fr This system has proven effective for the synthesis of N-alkyl, N-sulfonyl, and N-phosphinoyl oxaziridines in good to excellent yields under mild conditions. academie-sciences.fracademie-sciences.fr It is considered a cost-effective and stereoselective alternative to m-CPBA. academie-sciences.fr

Urea-Hydrogen Peroxide (UHP): UHP serves as a stable, solid source of H₂O₂ and has been used for imine oxidation. nih.govresearchgate.net The selectivity of UHP-based oxidations can be sensitive to the reaction conditions, including the choice of catalyst and solvent. researchgate.netmdpi.com For example, using UHP with a methyltrioxorhenium (MTO) catalyst can lead to either oxaziridines or nitrones depending on the solvent. mdpi.com

Catalytic Oxidations:

Transition Metal Catalysis: Several transition metal complexes have been shown to catalyze the oxidation of imines. Cobalt complexes, for instance, can selectively catalyze the oxidation of imines to oxaziridines using molecular oxygen as the terminal oxidant in the presence of an aliphatic aldehyde as a co-reductant. researchgate.netrsc.orgrsc.org This method works well for imines with both aliphatic and aromatic substituents. rsc.orgrsc.org Rhenium-peroxide systems have also been successfully applied. acs.orgnih.gov

The table below summarizes various modern oxidizing systems for the conversion of imines to oxaziridines.

Oxidizing SystemCatalyst/Co-reductantKey Features
Molecular Oxygen (O₂)Cobalt complexes / Aliphatic aldehydeUtilizes O₂ as the terminal oxidant; dependent on aldehyde co-reductant. researchgate.netrsc.org
Urea-Hydrogen Peroxide (UHP)Methyltrioxorhenium (MTO) or Maleic anhydrideSolvent-dependent selectivity (oxaziridine vs. nitrone). academie-sciences.frmdpi.com
Hydrogen Peroxide (H₂O₂)TrichloroacetonitrileIn situ formation of peroxyimidic acid; good yields and stereoselectivity. academie-sciences.fracademie-sciences.fr
Potassium Peroxymonosulfate (Oxone)Buffered conditionsInexpensive and practical alternative to m-CPBA, especially for N-sulfonyloxaziridines. nih.govresearchgate.net

In line with the principles of green chemistry, recent research has focused on developing catalyst-free and environmentally benign methods for oxaziridine synthesis. A notable example is the use of aqueous sodium hypochlorite (B82951) (NaOCl), a common household bleach, as the oxidant. researchgate.netthieme-connect.de This method has been successfully applied to the synthesis of N-sulfonyloxaziridines (Davis' oxaziridines) from the corresponding N-sulfonylimines in acetonitrile (B52724) without any catalyst. researchgate.netthieme-connect.de The reaction is highly dependent on the pH of the NaOCl solution, with a pH of 13 being crucial for high yields. researchgate.net Using stable, crystalline sodium hypochlorite pentahydrate allows for high reproducibility. researchgate.netthieme-connect.de This approach is attractive due to the low cost, stability, and environmentally friendly nature of the oxidant, which produces only sodium chloride as a byproduct. thieme-connect.de

Another environmentally conscious approach involves a one-pot synthesis using the H₂O₂/dimethylcarbonate (DMC) system. researchgate.net Hydrogen peroxide is a green oxidant as its only byproduct is water, while DMC is a biodegradable and low-toxicity solvent and reagent. researchgate.net These methods represent a move towards more sustainable synthetic practices in oxaziridine chemistry. academie-sciences.frresearchgate.net

Amination of Carbonyl Compounds

While imine oxidation is the dominant synthetic route, oxaziridines can also be prepared through the electrophilic amination of carbonyl compounds. academie-sciences.fr This method is particularly useful for synthesizing N-H oxaziridines, as the corresponding N-H imines are often unstable. acs.orgnih.gov A classic example is the reaction of cyclohexanone (B45756) with ammonia (B1221849) and sodium hypochlorite to form the corresponding N-unsubstituted oxaziridine. acs.orgnih.gov This method circumvents the need to handle transient imine intermediates. N-H oxaziridines are highly reactive towards nucleophiles and are often generated in situ for subsequent reactions. acs.orgnih.gov

Photochemical Synthesis of Oxaziridines

Photochemistry offers an alternative pathway to the oxaziridine ring system. The most established photochemical method is the photoisomerization of nitrones. acs.orgnih.govacademie-sciences.fr Upon irradiation with light, nitrones can rearrange to form the corresponding oxaziridine isomers. This approach has been utilized in the synthesis of complex molecules. nih.gov

More recently, visible-light-induced photochemical strategies have been developed. One such method involves the reaction of aryl/aryl diazoalkanes with nitrosoarenes to synthesize stable N-heteroaryl oxaziridines. rsc.org In some cases where the resulting N-aryl oxaziridines are unstable, they can be generated in situ via the photochemical rearrangement of nitrones and trapped by various nucleophiles, demonstrating their capacity as oxygen or nitrogen transfer agents. rsc.org

Strategies for Asymmetric Oxaziridine Synthesis

The synthesis of enantiomerically pure oxaziridines is of great importance, as these chiral reagents are used for various asymmetric transformations, including the α-hydroxylation of enolates. acs.org Several strategies have been developed to control the stereochemistry of the oxaziridine ring formation.

Substrate-Controlled Diastereoselective Oxidation: A straightforward approach involves the oxidation of a chiral imine. The chirality can originate from a chiral aldehyde, a chiral ketone, or a chiral amine used to form the imine. The inherent stereochemistry of the substrate directs the approach of the oxidizing agent, leading to the preferential formation of one diastereomer. rsc.org

Reagent-Controlled Asymmetric Oxidation: This strategy employs a chiral oxidizing agent to differentiate between the two enantiotopic faces of a prochiral imine. While the use of chiral peroxy acids has been explored, this approach often suffers from low selectivity. nih.gov

Asymmetric Catalysis: The development of catalytic enantioselective methods represents a significant advancement. acs.orgnih.gov

Phase-Transfer Catalysis: The first catalytic enantioselective synthesis of oxaziridines involved the oxidation of N-tosyl imines using a cinchona-alkaloid-based bifunctional phase-transfer catalyst. acs.orgnih.gov

Lewis Acid Catalysis: Chiral hafnium complexes have been reported to catalyze the sulfonyl-directed oxidation of N-sulfonyl imines. acs.orgnih.gov

Organocatalysis: Chiral bases, such as P-spiro chiral triaminoiminophosphoranes, have been successfully used to catalyze an asymmetric Payne-type oxidation of N-sulfonyl imines with hydrogen peroxide and trichloroacetonitrile, affording optically active N-sulfonyl oxaziridines with high efficiency and enantioselectivity. acs.orgorganic-chemistry.org

The table below provides an overview of the primary strategies for asymmetric oxaziridine synthesis.

StrategyDescriptionExample
Substrate Control Oxidation of a pre-existing chiral imine. The stereocenter on the imine directs the oxidation.Oxidation of an imine derived from a chiral amine. rsc.org
Auxiliary Control A chiral auxiliary is attached to the imine (often on the nitrogen), which is later removed.Synthesis of Davis' chiral oxaziridine using a camphor (B46023) sulfonic acid-derived imine. nih.gov
Reagent Control A chiral (non-catalytic) oxidizing agent is used to oxidize a prochiral imine.Use of chiral camphor-based peracids (often gives low selectivity). nih.gov
Asymmetric Catalysis A chiral catalyst is used with an achiral oxidant to achieve enantioselectivity.Phase-transfer catalysis, chiral Lewis acid catalysis, or organocatalysis (e.g., Payne-type oxidation). acs.orgnih.govorganic-chemistry.org

These varied asymmetric strategies have made a wide range of enantioenriched oxaziridines accessible for applications in modern organic synthesis. mdpi.com

Chiral Imine Oxidation and Chiral Peracid Application

The oxidation of an imine double bond is the most fundamental approach to constructing the oxaziridine ring. The stereochemical outcome of this transformation can be controlled through the use of either a chiral imine precursor or a chiral oxidizing agent, such as a chiral peracid.

The direct oxidation of imines using peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a well-established and common method for the synthesis of oxaziridines. In the context of 2-tert-Butyl-3,3-diphenyloxaziridine, the precursor imine is N-(diphenylmethylene)-2-methylpropan-2-amine. The oxidation of N-tert-butylimines has been observed to proceed with high diastereoselectivity, exclusively yielding the (E)-oxaziridine. This stereochemical preference is attributed to the steric bulk of the tert-butyl group, which directs the oxidant to attack from the less hindered face of the imine.

To achieve enantioselectivity, one strategy involves the use of a chiral auxiliary on the nitrogen atom of the imine. For instance, N-tert-butanesulfinyl imines have been extensively used as precursors for the asymmetric synthesis of various nitrogen-containing compounds. The chiral sulfinyl group directs the stereochemical outcome of nucleophilic additions and can also influence the facial selectivity of oxidation reactions. Following the oxidation to the corresponding oxaziridine, the chiral auxiliary can be removed to afford the enantiomerically enriched N-H or N-alkyl oxaziridine.

Alternatively, the use of a chiral peracid for the oxidation of a prochiral imine can induce enantioselectivity. Early attempts in this area often resulted in low to moderate enantiomeric excesses, necessitating further purification steps like fractional crystallization to obtain optically pure material. However, advancements in the design of chiral peracids and related chiral oxidants have led to improved stereocontrol in such reactions.

Table 1: Representative Examples of Imine Oxidation to Oxaziridines

Imine SubstrateOxidantCatalyst/AuxiliaryProductKey Findings
N-Sulfonyl Ketiminem-CPBAChiral TrisimidazolineChiral N-SulfonyloxaziridineHigh yields and enantiomeric excesses up to 87% were achieved. nih.govrsc.org
N-tert-Butylsulfinyl KetimineDimethylsulfoxonium methylideNoneChiral Aziridine (via intermediate)Good diastereoselectivities (86:14 to >99:1 dr) were reported.
N-tert-butyl aldimineTrichloroacetonitrile/H₂O₂None(E)-2-tert-butyloxaziridineExclusive formation of the (E)-isomer due to steric hindrance.

Note: This table includes examples of related imine oxidations to illustrate the principles, as specific data for the direct chiral oxidation to this compound is not extensively documented in the literature.

Organocatalytic and Metal-Catalyzed Enantioselective Routes

In the quest for more efficient and highly enantioselective methods for oxaziridine synthesis, the fields of organocatalysis and metal catalysis have provided powerful tools. These catalytic approaches offer the potential for high turnover numbers, operational simplicity, and excellent stereocontrol with only a small amount of a chiral catalyst.

Organocatalysis has emerged as a particularly attractive strategy. Chiral organic molecules, such as amines, phosphoric acids, and their derivatives, can act as catalysts to promote the enantioselective oxidation of imines. For example, the use of C₃-symmetric chiral trisimidazolines in combination with m-CPBA has been shown to be effective in the organocatalytic oxidation of N-sulfonyl ketimines, affording oxaziridines with a tetrasubstituted carbon stereocenter in high yields and with significant enantiomeric excess. nih.govrsc.org This methodology demonstrates the potential of chiral organocatalysts to create a chiral environment around the imine substrate, thereby directing the approach of the oxidant.

Metal-catalyzed routes have also been explored for the enantioselective synthesis of related heterocyclic compounds, and the principles can be extended to oxaziridine formation. Chiral metal complexes can activate the imine substrate or the oxidant, leading to a highly organized transition state that favors the formation of one enantiomer. For instance, Zn(II) catalysts bearing binaphthyl-proline-based chiral ligands have been successfully employed in the enantioselective addition of alcohols and tert-butyl hydroperoxide to isatin-derived N-Boc ketimines. researchgate.netrsc.org While this particular reaction leads to N,O-aminals, it highlights the capability of chiral metal catalysts to control the stereoselective reaction of ketimines with peroxide reagents. The development of metal catalysts for the direct enantioselective epoxidation of the C=N bond of N-alkyl ketimines remains an area of active research.

Table 2: Examples of Catalytic Enantioselective Reactions of Ketimines

Ketimine SubstrateReagentCatalystProduct TypeEnantiomeric Excess (ee)
N-Sulfonyl Ketiminem-CPBAChiral TrisimidazolineN-SulfonyloxaziridineUp to 87% nih.govrsc.org
Isatin-derived N-Boc Ketiminetert-Butyl HydroperoxideZn(II) with binaphthyl-proline ligandN,O-AminalUp to 99% researchgate.netrsc.org
Cyclic Trifluoromethyl KetimineAlcoholsQuinine-thioureaN,O-KetalUp to 96% nih.gov

Note: This table showcases catalytic enantioselective reactions of ketimines to illustrate the potential of these methodologies for the synthesis of chiral compounds, including oxaziridines.

Mechanistic Investigations and Computational Modeling of Oxaziridine Reactivity

Elucidation of Atom Transfer Mechanisms

The reactivity of oxaziridines as atom-transfer reagents is a subject of extensive mechanistic and computational study. These investigations aim to understand the precise pathways by which oxygen or nitrogen atoms are transferred to various substrates. The reactions are generally driven by the release of ring strain inherent in the three-membered ring and the formation of a stable imine or carbonyl byproduct. acs.orgnih.gov

Theoretical investigations and experimental evidence for a range of oxaziridines suggest that atom transfer reactions, including both oxygen transfer (oxidation) and nitrogen transfer (amination), predominantly occur through a concerted mechanism. nih.govresearchgate.net This means the reaction proceeds in a single, coordinated step without the formation of distinct intermediates. psiberg.comquora.com Computational studies on the reaction of oxaziridines with various nucleophiles, such as alkenes and sulfides, support a pathway where bond-breaking and bond-forming processes happen simultaneously, passing through a single transition state. nih.govresearchgate.net

However, while the process is concerted, it is often asynchronous. acs.orgnih.gov This asynchronicity implies that the cleavage of the weak N-O bond in the oxaziridine (B8769555) ring is more advanced in the transition state than the formation of the new bond between the transferred atom (oxygen or nitrogen) and the substrate. acs.orgnih.gov Evidence for stepwise mechanisms involving radical intermediates has been proposed in specific cases, such as certain copper-catalyzed aziridinations or photochemical rearrangements, but these are not the typical pathways for the thermal atom-transfer reactions of reagents like 2-tert-butyl-3,3-diphenyloxaziridine. diva-portal.org

Computational modeling has been instrumental in characterizing the transition states of oxaziridine-mediated atom transfers. For oxygen transfer to nucleophiles, calculations consistently indicate a concerted, asynchronous process. acs.orgnih.gov The transition state is often described as "open" and SN2-like, where the nucleophile attacks the electrophilic oxygen atom. organic-chemistry.org A key feature of this transition state is that the cleavage of the N-O bond is significantly progressed, leading to a substantial buildup of partial negative charge on the nitrogen atom. acs.orgnih.gov

The stability of this incipient negative charge is a critical factor governing the reactivity of the oxaziridine. The energy barrier for the reaction is therefore highly sensitive to the electronic properties of the substituents on the oxaziridine ring. Another important energetic consideration is the barrier to pyramidal inversion at the nitrogen atom. This barrier determines the configurational stability of a chiral nitrogen center. For N-alkyl oxaziridines, this barrier is quite high, allowing for the isolation of stable enantiomers. wikipedia.org However, the barrier is significantly lower for oxaziridines with N-substituents that can stabilize the sp²-hybridized transition state through conjugation, such as N-acyl or N-sulfonyl groups. acs.orgnih.gov

N-Substituent TypeTypical Inversion Barrier (ΔG)Reference
N-Alkyl~32 kcal/mol acs.orgnih.gov
N-Sulfonyl~20 kcal/mol acs.orgnih.gov
N-Acyl~10.3 kcal/mol acs.org
N-Phosphinoyl~13 kcal/mol nih.gov

The characteristic reactivity of oxaziridines stems from the high strain of the three-membered ring, which results in a relatively weak N-O bond. wikipedia.org In both oxygen and nitrogen transfer reactions, the cleavage of this N-O bond is the central event. As established by computational and experimental studies, this bond cleavage is typically the most advanced process in the reaction's transition state. acs.orgnih.gov

In an oxygen transfer reaction, a nucleophile attacks the oxygen atom, initiating the cleavage of the N-O bond. This leads to the formation of a new bond between the substrate and the oxygen, with the concurrent release of a stable imine byproduct. acs.org The asynchronous nature of this process means that significant N-O bond breaking occurs before substantial substrate-oxygen bond formation. nih.gov

In nitrogen transfer reactions, which are more common for oxaziridines with smaller N-substituents, the nucleophile attacks the nitrogen atom. wikipedia.orgnih.gov The reaction still proceeds via cleavage of the N-O bond, but in this case, a new substrate-nitrogen bond is formed, and a carbonyl compound is released as the byproduct. The chemoselectivity between oxygen and nitrogen transfer is heavily influenced by the steric and electronic properties of the substituents on the oxaziridine ring. researchgate.netmdpi.com

Structure-Reactivity and Structure-Selectivity Relationships

The reactivity and selectivity of an oxaziridine are not intrinsic properties of the heterocyclic ring alone but are profoundly influenced by the nature of the substituents at the nitrogen and carbon atoms. researchgate.net By systematically modifying these substituents, it is possible to tune the reagent's behavior for specific applications, enhancing its reactivity, chemoselectivity (oxygen vs. nitrogen transfer), and stereoselectivity. acs.org

The substituents on the oxaziridine ring exert powerful control over reactivity through a combination of steric and electronic effects.

Electronic Effects: The electrophilicity of the oxaziridine, and thus its power as an oxidant, is primarily governed by the electronic nature of the N-substituent. Electron-withdrawing groups, such as sulfonyl (in Davis reagents) or perfluoroalkyl groups, significantly increase the reactivity of the oxaziridine toward oxygen transfer. acs.orgnih.gov These groups stabilize the negative charge that develops on the nitrogen atom in the transition state, thereby lowering the activation energy of the reaction. nih.gov Conversely, electron-donating groups like the N-tert-butyl group in this compound decrease the electrophilicity of the oxygen atom, making the reagent less reactive compared to its N-sulfonyl counterparts. acs.orgnih.gov

N-Substituent PropertyEffect on Reactivity (O-Transfer)Effect on ChemoselectivityExample Group
Strongly Electron-WithdrawingIncreases ReactivityStrongly Favors O-Transfer-SO2R, -CF3
Electron-Donating (Alkyl)Decreases ReactivityFavors O-Transfer (if bulky)-C(CH3)3
Sterically Small-Allows for competitive N-Transfer-H
Sterically Bulky-Strongly Favors O-Transfer-C(CH3)3

Chiral oxaziridines are highly valuable reagents for asymmetric synthesis, capable of transferring an oxygen atom to a prochiral substrate with high levels of enantio- or diastereoselectivity. rsc.orgacs.org The origins of this stereochemical control are primarily rooted in steric interactions within the transition state. organic-chemistry.org

In the asymmetric oxidation of substrates like enolates or sulfides, the chiral environment of the oxaziridine dictates the face from which the substrate is approached. organic-chemistry.orgacs.org Mechanistic models propose an open, SN2-type transition state where non-bonded steric interactions are minimized. organic-chemistry.org The bulkiest groups on the chiral oxaziridine effectively block one face of the electrophilic oxygen atom, forcing the incoming nucleophile to attack from the less hindered side. This reagent-controlled approach is the basis for the high stereoselectivity observed. organic-chemistry.org For example, the widely used (camphorylsulfonyl)oxaziridine derivatives achieve excellent enantiomeric excess in the α-hydroxylation of ketone enolates through this principle. organic-chemistry.orgacs.org

The configurational stability of the nitrogen atom in N-alkyloxaziridines also presents an opportunity for stereocontrol. acs.org The high barrier to nitrogen inversion means that if a chiral N-substituent is used, the resulting oxaziridine can exist as a stable mixture of diastereomers, which can sometimes be separated. The stereochemistry at both the carbon and the nitrogen of the oxaziridine ring can influence the stereochemical outcome of the atom transfer reaction. rsc.org

Application of Computational Chemistry

Computational chemistry serves as a powerful tool for investigating reaction mechanisms and predicting chemical reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to map out the potential energy surface of its reactions, such as oxygen transfer to a substrate. This process involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path, known as the transition state (TS). The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes.

Energy Profiling: Calculating the relative energies of all species along the reaction coordinate. The difference in energy between the reactants and the transition state determines the activation energy barrier, which is a key factor in reaction kinetics.

By elucidating the step-by-step pathway of a reaction, DFT can help distinguish between different possible mechanisms, such as concerted versus stepwise pathways.

Activation Strain and Distortion/Interaction Analyses

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful concept used to analyze reaction barriers. nih.govnih.gov This model deconstructs the activation energy (ΔE‡) of a bimolecular reaction into two primary components: the activation strain (ΔEstrain) and the interaction energy (ΔEint). nih.govnih.gov

Activation Strain (ΔEstrain): This term represents the energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. nih.gov This component is inherently destabilizing (positive energy contribution).

Interaction Energy (ΔEint): This term represents the stabilizing interaction (e.g., electrostatic, orbital) between the two distorted reactant molecules in the transition state. nih.gov

The fundamental equation is: ΔE‡ = ΔEstrain + ΔEint .

For a reaction involving this compound, ASM would allow researchers to understand the origins of the reaction barrier. For instance, in an oxygen transfer reaction, the model could quantify the energy needed to stretch and weaken the N-O bond of the oxaziridine and distort the substrate to accept the oxygen atom. Simultaneously, it would calculate the stabilizing interactions between the oxaziridine and the substrate as they approach the transition state. Following these energy components along the reaction coordinate provides deep insight into what factors control the reaction's feasibility and rate. nih.gov

Orbital and Charge Density Distribution Studies

Understanding the distribution of electrons is key to predicting reactivity.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For an electrophilic oxygen transfer from this compound, the reaction would likely be governed by the interaction between the LUMO of the oxaziridine (centered on the weak O-N bond) and the HOMO of the nucleophilic substrate. The energy gap between these orbitals and their spatial overlap would be critical in determining the reaction rate.

Charge Density Distribution: Analysis of the electron density can reveal the partial positive and negative charges on different atoms within the molecule. In an oxaziridine, the oxygen atom is electrophilic. Computational methods can calculate and visualize electrostatic potential maps, which show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby identifying the likely sites for nucleophilic or electrophilic attack.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational models can predict how a molecule will behave in a reaction before the experiment is performed. For this compound, this could involve:

Reactivity: By calculating and comparing the activation barriers for reactions with different substrates, chemists can predict which reactions will be fast and which will be slow.

Selectivity: In reactions with substrates that have multiple potential reaction sites, DFT calculations can determine the transition state energies for attack at each site. The pathway with the lowest activation barrier will be the favored one, thus predicting the regioselectivity or stereoselectivity of the reaction. For example, in the epoxidation of a diene, computations could predict whether the reaction will favor one double bond over the other.

Kinetic and Thermodynamic Aspects of Oxaziridine Reactions

Kinetics and thermodynamics govern the rate and feasibility of chemical reactions, respectively. While specific data for this compound is unavailable, the principles of investigation are well-established.

Kinetic Investigations and Rate-Determining Steps

Kinetic studies measure the rate at which a reaction proceeds and how that rate is affected by factors like concentration, temperature, and catalysts.

Rate Law Determination: Experimentally, one would determine the reaction order with respect to the oxaziridine and the substrate. For example, if a reaction is found to be first-order in both the oxaziridine and the substrate, the rate law would be expressed as: Rate = k[Oxaziridine][Substrate].

Advanced Synthetic Strategies and Catalytic Innovations Utilizing Oxaziridine Based Reagents

Process Intensification and Green Chemistry Aspects

Electrochemical Synthesis and Transformations

The electrochemical synthesis of oxaziridines, including derivatives of 2-tert-Butyl-3,3-diphenyloxaziridine, represents a potentially advantageous route, offering mild reaction conditions and avoiding the use of harsh chemical oxidants. While direct electrochemical synthesis of this compound is not detailed in the provided search results, the principles of electrochemical synthesis for related compounds can provide insight into potential synthetic strategies.

Electrochemical methods can be employed for the fluorination of aromatic molecules, a transformation that can be facilitated by the presence of a tert-butyl group. This group can lower the redox potential of the substrate, making electrochemical oxidation more favorable. A typical setup for such a reaction involves a three-electrode system under potentiostatic control. For instance, the electrochemical fluorination of a tert-butyloxycarbonyl (Boc) protected catechol can be achieved through anodic oxidation in an acetonitrile (B52724) solution containing a fluoride (B91410) source and a supporting electrolyte. The efficiency of such radiofluorination is influenced by several factors, including the concentration of the precursor and the fluoride source, the type of supporting electrolyte, temperature, time, and the applied potential.

The general setup for electrochemical synthesis often includes:

A three-electrode system: consisting of a working electrode, a counter electrode, and a reference electrode.

A potentiostat/galvanostat: to control the potential of the working electrode.

An undivided or divided cell: depending on the specific reaction requirements.

An appropriate solvent and electrolyte: to ensure conductivity and support the electrochemical reaction.

While the direct electrochemical transformation of this compound is not described, the electrochemical behavior of other tert-butylated compounds has been studied. These studies can provide a foundation for future research into the electrochemical synthesis and reactivity of the target oxaziridine (B8769555).

Conclusion and Future Directions in Oxaziridine Research

Current Challenges and Unexplored Areas

Despite the synthetic utility of oxaziridines, several challenges remain. A primary hurdle is the development of truly efficient and broadly applicable catalytic enantioselective methods for their synthesis. acs.org While organocatalytic approaches have shown promise, achieving high enantioselectivities for a wide range of substrates, especially challenging ketimines, is an ongoing endeavor. nih.govresearchgate.net The synthesis of oxaziridines with a tetrasubstituted carbon stereocenter, in particular, remains a significant challenge. researchgate.net

Another area that warrants deeper exploration is the full elucidation of reaction mechanisms. For many transformations, particularly those involving transition metal catalysis, the precise nature of the active species and the catalytic cycle is not fully understood. researchgate.net A more profound mechanistic understanding would enable the rational design of more efficient and selective catalysts. Furthermore, while N-sulfonyl and N-alkyl oxaziridines are well-studied, other classes, such as N-acyl and N-phosphinoyl oxaziridines, remain comparatively underexplored, representing a frontier for discovering novel reactivity. nih.govacs.org

The selective transfer of nitrogen from oxaziridines, especially in an asymmetric fashion, is often hampered by competing oxidation reactions. mdpi.comnih.gov Developing new oxaziridine (B8769555) scaffolds and catalytic systems that can predictably favor amination over oxidation would significantly expand their synthetic utility. Additionally, the photochemical rearrangements of oxaziridines, while known, have not been fully exploited in complex molecule synthesis and represent a potential area for innovation. msu.edu

Emerging Paradigms and Future Research Avenues

The future of oxaziridine research is poised to move towards more sophisticated and sustainable synthetic strategies. A major thrust is the development of catalytic asymmetric reactions that utilize oxaziridines not as stoichiometric chiral reagents, but as intermediates generated in situ from achiral precursors using a chiral catalyst. acs.orgmdpi.com This approach improves atom economy and reduces the need for pre-synthesis of enantiopure oxaziridines. The development of novel chiral catalysts, including metal complexes and organocatalysts, will be central to this effort. researchgate.netnih.gov

Visible-light photoredox catalysis is an emerging paradigm that offers new avenues for activating oxaziridines. rsc.org This strategy can enable novel transformations, such as the selective rearrangement of oxaziridines to amides under mild conditions, a reaction that is otherwise challenging to control. rsc.org Exploring the synergy between photoredox catalysis and oxaziridine chemistry could unlock unprecedented reactivity and selectivity.

Furthermore, the application of oxaziridines in C-H functionalization reactions is a rapidly growing area. wikipedia.org While perfluorinated oxaziridines have shown remarkable reactivity in hydroxylating unactivated C-H bonds, designing more accessible and tunable reagents for selective C-H oxidation and amination is a key future direction. wikipedia.org The development of catalytic systems that can direct the reactivity of oxaziridines to specific C-H bonds in a complex molecule would be a transformative advance.

Outlook for Broadening Synthetic Utility

The outlook for broadening the synthetic utility of oxaziridines is promising. Their application in the synthesis of complex natural products and pharmaceuticals is expected to grow as more selective and efficient methods become available. nih.govresearchgate.net For instance, the asymmetric α-hydroxylation of carbonyl compounds using chiral oxaziridines is a powerful tool for creating stereogenic centers and has already been applied in the total synthesis of complex molecules like Taxol. wikipedia.orgorganic-chemistry.org

The development of novel oxaziridine-based cycloaddition reactions is another promising avenue for expanding their utility. researchgate.net These reactions can provide rapid access to diverse heterocyclic scaffolds, which are prevalent in biologically active molecules. researchgate.net By designing new oxaziridines and catalysts, it may be possible to control the regioselectivity and stereoselectivity of these cycloadditions with high precision.

Moreover, the unique reactivity of oxaziridines can be harnessed in new ways, for example, in the development of novel reagents for bioorthogonal chemistry or as probes for studying biological processes. The ability to selectively transfer oxygen or nitrogen atoms under mild conditions makes them attractive candidates for modifying biomolecules in a controlled manner. As our fundamental understanding of oxaziridine reactivity deepens, we can expect to see their application in increasingly diverse and innovative areas of chemical science. researchgate.net

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-<i>tert</i>-Butyl-3,3-diphenyloxaziridine?

To optimize synthesis, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., reaction temperature, molar ratios, catalyst loading) and identify critical factors. For example, factorial designs can minimize the number of experiments while maximizing data quality . Couple this with real-time monitoring (e.g., in situ FTIR) to track intermediate formation and reaction progress. Validate purity using HPLC or NMR, ensuring reproducibility across batches.

Q. How can researchers characterize the stereochemical and electronic properties of 2-<i>tert</i>-Butyl-3,3-diphenyloxaziridine?

Use X-ray crystallography to resolve stereochemistry and confirm the oxaziridine ring geometry. For electronic properties, combine UV-Vis spectroscopy (to assess π→π* transitions) with DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals and predict reactivity. Cross-reference experimental data with computational results to validate electronic configurations .

Q. What are the key safety considerations when handling 2-<i>tert</i>-Butyl-3,3-diphenyloxaziridine in laboratory settings?

Follow Chemical Hygiene Plan guidelines : use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers under inert gas. Oxaziridines are prone to thermal decomposition; conduct small-scale reactions first and monitor exothermic behavior using calorimetry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-<i>tert</i>-Butyl-3,3-diphenyloxaziridine in asymmetric oxidation reactions?

Apply quantum chemical reaction path search methods (e.g., Nudged Elastic Band) to model transition states and identify chiral induction pathways. Use molecular dynamics simulations to assess solvent effects on enantioselectivity. For example, polar aprotic solvents like THF may stabilize oxaziridine intermediates, enhancing stereocontrol. Validate predictions with experimental enantiomeric excess (ee) data .

Q. What methodologies resolve contradictions in reported catalytic activity data for oxaziridine-mediated oxidations?

Analyze discrepancies using multivariate regression to isolate variables (e.g., catalyst loading, substrate scope). Perform control experiments to rule out side reactions (e.g., overoxidation). For instance, contradictory ee values may arise from trace moisture; use Karl Fischer titration to quantify water content and correlate with outcomes. Publish negative results to improve reproducibility .

Q. How can researchers design a reactor system for scaling oxaziridine-based oxidations while minimizing decomposition?

Adopt continuous-flow reactors with precise temperature control (< 0°C) to suppress thermal degradation. Optimize residence time using computational fluid dynamics (CFD) simulations. Incorporate in-line IR spectroscopy for real-time monitoring. For heterogeneous systems, evaluate packed-bed reactors with immobilized catalysts to enhance stability .

Q. What advanced analytical techniques quantify trace impurities in 2-<i>tert</i>-Butyl-3,3-diphenyloxaziridine batches?

Use LC-MS/MS with a C18 column and ESI ionization to detect sub-ppm impurities (e.g., diphenylketone byproducts). Pair with 2D-NMR (HSQC, HMBC) to assign impurity structures. For metal contaminants, employ ICP-MS with a detection limit of <1 ppb. Establish a threshold of <0.1% impurities for catalytic applications .

Methodological Framework for Data Reconciliation

Step Action Tools/References
1. Hypothesis GenerationIdentify contradictions in literature (e.g., conflicting yields)Systematic review
2. Experimental ReplicationReproduce key studies under controlled conditionsLab notebooks, SOPs
3. Data IntegrationCombine computational, spectroscopic, and kinetic dataChemometrics software
4. Statistical ValidationApply ANOVA or Bayesian analysis to assess significanceR/Python packages

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.